3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The dioxopyrrolidinyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)acrylate: Shares the dioxopyrrolidinyl group but differs in the rest of the structure.
(2,5-dioxopyrrolidin-1-yl)oxyformic acid: Contains the dioxopyrrolidinyl group and is used in different chemical contexts.
Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl) (phenyl)-Acetamides: These compounds have similar structural motifs and are studied for their anticonvulsant and antinociceptive properties.
Uniqueness
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-17-9-10-18(26)24(17)14-6-4-5-13(11-14)19(27)21-20-23-22-16(29-20)12-28-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,21,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULJDFHOOQXRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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